molecular formula C18H14N2O3S B15096172 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B15096172
M. Wt: 338.4 g/mol
InChI Key: WPSYWHOQIUGUSM-MAMKXJJPSA-N
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Description

4-{[(2E,5Z)-5-Benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a thiazolidinone derivative featuring a benzylidene moiety at the 5-position of the thiazolidinone ring, a methyl group at the 3-position, and a benzoic acid substituent at the 4-position. This compound is synthesized via a multi-step process involving the condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid intermediate, followed by reaction with substituted anilines .

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[(5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H14N2O3S/c1-20-16(21)15(11-12-5-3-2-4-6-12)24-18(20)19-14-9-7-13(8-10-14)17(22)23/h2-11H,1H3,(H,22,23)/b15-11-,19-18?

InChI Key

WPSYWHOQIUGUSM-MAMKXJJPSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the condensation of appropriate thiazolidinone derivatives with benzylidene compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the benzylidene moiety .

Scientific Research Applications

4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, modulating their activity. The benzylidene group can participate in binding interactions with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

  • Target Compound : The benzylidene group lacks additional substituents, prioritizing simplicity and baseline activity.
  • Benzoic Acid 87 (C4 Fluoro-substituted) : Incorporation of a fluorine atom at the C4 position of the benzylidene ring increases inhibition potency by ~5-fold against Mycobacterium tuberculosis cysteine synthase (MtbCysK1) compared to the parent compound. The fluorine enhances electron-withdrawing effects and binding affinity .

Modifications to the Thiazolidinone Core

  • (Z)-3-(3-Hydroxyphenyl)-5-((1-Methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) : Replacement of the benzoic acid group with a 3-hydroxyphenyl and indole moiety confers potent antibacterial and antifungal activity, likely due to enhanced membrane penetration from the hydrophobic indole .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance enzyme inhibition and target binding via polar interactions .
  • Hydrophobic Substituents (e.g., indole, phenyl) : Improve membrane permeability and antimicrobial activity .
  • Benzoic Acid Moiety : Critical for solubility and ionic interactions with biological targets, though its replacement with esters (e.g., methyl ester 7) reduces polarity and may alter activity .

Biological Activity

4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The compound has a molecular formula of C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S and a molecular weight of approximately 342.38 g/mol. Its structure features a thiazolidine ring connected to an amino group and a benzoic acid moiety, which contributes to its biological reactivity and interaction with various biological targets.

Structural Features

FeatureDescription
Molecular Formula C18H14N2O3S
Molecular Weight 342.38 g/mol
Functional Groups Thiazolidine ring, amino group, carboxylic acid

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has shown potential in inducing apoptosis in various cancer cell lines through both extrinsic and intrinsic pathways.

Case Study: Apoptosis Induction

In a study involving HeLa cells, the compound was found to induce apoptosis via activation of caspase pathways. The IC50 values indicated that the compound effectively inhibited cell proliferation, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it reduces pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines.

Research Findings:

  • Inhibition of Cytokines : The compound demonstrated a significant reduction in TNF-alpha and IL-6 levels in RAW264.7 macrophages.
  • Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria has been particularly noted, indicating potential applications in treating bacterial infections.

Interaction Studies

Molecular docking simulations have been employed to understand the binding affinities of this compound with target proteins involved in cancer progression and inflammation. These studies provide insights into its mechanism of action and help predict potential side effects.

Binding Affinity Analysis

Target ProteinBinding Affinity (kcal/mol)
Protein Tyrosine Phosphatase 1B (PTP1B)-8.66
Cyclooxygenase (COX)-7.83

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